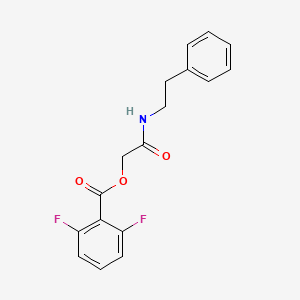

2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate

Description

2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate is a synthetic organic compound characterized by a 2,6-difluorobenzoate ester backbone linked to a phenethylamino-substituted oxoethyl group. Key computed properties for such derivatives include:

- XLogP3: ~6.7 (indicating high lipophilicity)

- Hydrogen Bond Acceptor Count: 6

- Rotatable Bond Count: 6

- Topological Polar Surface Area (TPSA): ~69.4 Ų

The compound’s structural design likely targets applications in medicinal chemistry or agrochemicals, leveraging fluorine’s electronegativity for enhanced binding or stability .

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO3/c18-13-7-4-8-14(19)16(13)17(22)23-11-15(21)20-10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATNPOLWAJTQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with 2-oxo-2-(phenethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate can undergo various chemical reactions, including:

Oxidation: The phenethylamino group can be oxidized to form corresponding N-oxide derivatives.

Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The phenethylamino group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The difluorobenzoate moiety may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate with derivatives and analogs reported in the evidence:

Research Findings and Functional Implications

Impact of Substituents on Lipophilicity

The phenethylamino and related aryl/alkylamino substituents in 2-oxo-2-(phenethylamino)ethyl derivatives contribute to high XLogP3 values (~6.7), making these compounds highly lipophilic.

Steric and Electronic Effects

Bulkier substituents, such as naphthalene (CAS 387368-04-9), increase steric hindrance, which may interfere with binding to biological targets. Conversely, smaller groups (e.g., methyl in CAS 13671-00-6) improve metabolic stability but lack the functional complexity for targeted interactions .

Bioactivity and Stability

The free carboxylic acid derivative (2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid) exhibits a lower logP (1.2) and higher TPSA, suggesting suitability for aqueous environments. However, the absence of the ester group may limit its ability to penetrate lipid membranes compared to the parent compound .

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate is a synthetic organic compound that has garnered attention in pharmacological research due to its unique molecular structure and potential biological activities. This compound includes a phenethylamino group and a difluorobenzoate moiety, which contribute to its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular structure of 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate can be represented as follows:

The biological activity of this compound is hypothesized to arise from several mechanisms:

- Enzyme Inhibition : The carbonyl group adjacent to the nitrogen in the phenethylamine moiety may facilitate interactions with various enzymes.

- Receptor Modulation : The difluorobenzoate moiety could enhance binding affinity to specific receptors due to increased lipophilicity.

- Antimicrobial and Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation and exhibiting antimicrobial effects.

Antiproliferative Activity

Research has indicated that structurally related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzimidazole derivatives, which share structural similarities with 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate, demonstrated potent activity against A549 (lung), HeLa (cervical), and HepG2 (liver) cancer cell lines when tested using the MTT assay .

| Cell Line | Compound | IC50 (µM) | Activity |

|---|---|---|---|

| A549 | Benzimidazole Derivative | 5.0 | High |

| HeLa | Benzimidazole Derivative | 3.5 | Very High |

| HepG2 | Benzimidazole Derivative | 4.0 | High |

Antimicrobial Activity

Compounds similar to 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate have been investigated for their antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Intestinal Injury

A study involving N-(1-carbamoyl-2-phenylethyl) butyramide (FBA), a compound structurally similar to 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate, demonstrated its efficacy in reducing antibiotic-induced intestinal injury in mice. The treatment improved colonic architecture and modulated inflammatory responses in the gut .

Inhibition of Indoleamine 2,3-Dioxygenase

Research has also highlighted the potential of compounds related to 2-oxo-2-(phenethylamino)ethyl 2,6-difluorobenzoate as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme associated with immune regulation and cancer progression. Inhibition of IDO1 has therapeutic implications for enhancing anti-tumor immunity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.